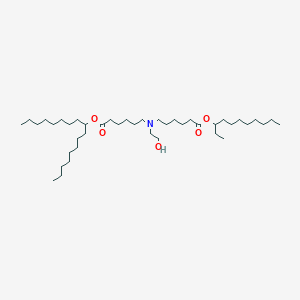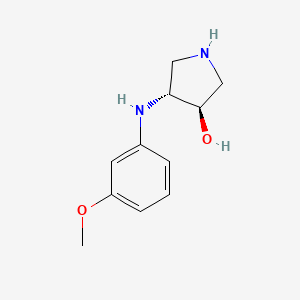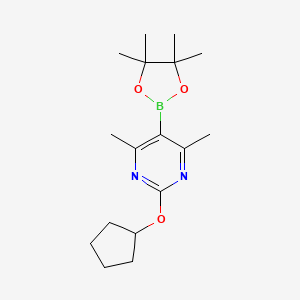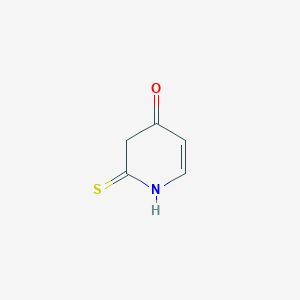
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-ethylphenylhydrazine to form an intermediate hydrazide. This intermediate is then cyclized with methyl isocyanate under controlled conditions to yield the desired triazole derivative. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s purity and composition.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the compound’s observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-chlorophenyl)-3-(4-ethylphenyl)urea
- (E)-3-(3-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one
Uniqueness
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H17ClN4O |
|---|---|
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-N-(4-ethylphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H17ClN4O/c1-3-13-7-9-15(10-8-13)21-18(24)17-20-12(2)23(22-17)16-6-4-5-14(19)11-16/h4-11H,3H2,1-2H3,(H,21,24) |
Clave InChI |
LIBVJZPDLYLBGR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C2=NN(C(=N2)C)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B13356509.png)


![3,4-bis(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13356543.png)

![3-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13356546.png)


![3-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13356560.png)

![6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356574.png)
![(1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B13356584.png)
![N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide](/img/structure/B13356588.png)
![6-[(2-Chlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356591.png)
